2-phenoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c26-23(17-29-21-7-3-1-4-8-21)24-20-12-11-18-13-14-25(16-19(18)15-20)30(27,28)22-9-5-2-6-10-22/h1-12,15H,13-14,16-17H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUHOSSFJDSYPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This step involves the cyclization of appropriate precursors to form the tetrahydroisoquinoline core.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride.
Attachment of the Phenoxyacetamide Moiety: The final step involves the coupling of the phenoxyacetamide moiety to the tetrahydroisoquinoline core through amide bond formation, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or sulfonyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have investigated the anticonvulsant properties of derivatives related to tetrahydroisoquinoline structures. For instance, similar compounds have been synthesized and evaluated for their efficacy in treating epilepsy. The structure-activity relationship (SAR) studies indicate that modifications to the isoquinoline core can enhance anticonvulsant activity .
| Compound | ED50 (mg/kg) | Toxicity (TD50) | Protective Index (PI) |
|---|---|---|---|
| Compound A | 52.30 | >500 | >9.56 |
| Phenytoin | 28.10 | >100 | >3.6 |
The above table summarizes findings from pharmacological studies where the compound exhibited significant anticonvulsant effects in animal models .
Neuroprotective Effects
The neuroprotective properties of compounds containing the tetrahydroisoquinoline moiety have been explored in the context of neurodegenerative diseases. Compounds that activate the Nrf2 pathway have shown promise in mitigating oxidative stress-related damage in neuronal cells, suggesting potential applications in conditions like Alzheimer's disease and Parkinson's disease .
Therapeutic Potential
The therapeutic potential of this compound extends beyond epilepsy. Its structural analogs have been studied for anti-inflammatory properties and as potential treatments for various cancers due to their ability to inhibit specific signaling pathways involved in tumor growth .
Case Study 1: Anticonvulsant Efficacy
In a controlled study involving animal models of epilepsy, researchers synthesized a series of N-phenylacetamide derivatives. Among these, one derivative demonstrated significant efficacy in reducing seizure frequency while exhibiting minimal toxicity compared to established antiepileptic drugs like phenytoin .
Case Study 2: Neuroprotection Against Oxidative Stress
A study focused on the neuroprotective effects of tetrahydroisoquinoline derivatives showed that these compounds could significantly reduce neuronal cell death induced by oxidative stress in vitro. The activation of the Nrf2 pathway was highlighted as a critical mechanism through which these compounds exert their protective effects .
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituted Tetrahydroisoquinoline Derivatives ()
The compounds synthesized by Perr et al. share a tetrahydroisoquinoline scaffold but differ in substituents and pharmacological targets:
| Compound ID | Substituents at Key Positions | Molecular Weight | Yield | Key Features |
|---|---|---|---|---|
| 20 | 3,4-Dimethoxyphenylmethyl, piperidin-1-yl-ethoxy | ~700 (estimated) | 24% | Orexin 1 receptor antagonist |
| 21 | 3,4-Dimethoxyphenylmethyl, benzyloxy | ~650 (estimated) | 78% | High yield, moderate lipophilicity |
| 24 | 3,4-Dimethoxyphenylmethyl, 4-phenoxybutoxy | ~750 (estimated) | 82% | Long-chain ether enhances bioavailability |
| Target | Phenylsulfonyl, phenoxy-acetamide | ~450 (estimated) | N/A | Unique sulfonyl group for enhanced electrophilicity |
Key Differences :
- Substituent Chemistry : The target compound replaces the dimethoxyphenylmethyl and ether-based side chains (e.g., piperidin-1-yl-ethoxy) with a phenylsulfonyl group. This modification likely alters receptor selectivity compared to orexin-targeting analogues .
- Molecular Weight : The target’s molecular weight (~450) is significantly lower than compounds 20–24 (>650), suggesting improved pharmacokinetic properties, such as absorption and blood-brain barrier penetration.
Acetamide Derivatives in Pharmacopeial Standards ()
Pharmacopeial compounds (e.g., entries e–h) feature acetamide backbones with stereochemically complex substituents:
- Compound f : Includes a formamido group, increasing polarity.
- Target : Lacks stereochemical complexity but compensates with a sulfonyl group, which may improve stability and metabolic resistance.
Structural Implications: The target’s phenoxy-acetamide moiety is less polar than the hydroxy/amino groups in pharmacopeial compounds, suggesting divergent applications (e.g., CNS vs. antimicrobial targets).
Screening Hits from Recent Reports ()
Two analogues from screening libraries highlight structural diversity:
| Compound ID | Substituents | Molecular Weight | Key Features |
|---|---|---|---|
| V016-7918 | Pyrrolidin-1-yl, tetrahydronaphthalen-sulfamoyl | 505.64 | High molecular weight, sulfamoyl group |
| V017-7325 | Benzoyl, 3-fluorophenyl | 508.59 | Fluorine enhances electronegativity |
| Target | Phenylsulfonyl, phenoxy | ~450 | Simpler backbone, lower weight |
Comparison :
- Bioavailability : The target’s lower molecular weight (~450 vs. >500) may improve oral bioavailability.
- Functional Groups : Unlike V017-7325’s fluorine (which increases binding specificity), the target’s sulfonyl group offers a balance of hydrophobicity and hydrogen-bond acceptor capacity .
Q & A
Q. What strategies mitigate oxidative degradation during long-term stability studies?
- Methodological Answer :
- Excipient screening : Add antioxidants (e.g., BHT at 0.01% w/v) to solid-state formulations .
- Forced degradation : Expose to 40°C/75% RH for 4 weeks; monitor degradants via UPLC-QTOF .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
